3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and thienyl substituents. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 2-thiophenecarboxylic acid hydrazide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole-thiadiazole fused ring system. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole-thiadiazole derivatives
Substitution: Substituted triazole-thiadiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Thienyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(2,4-Dichlorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of dichlorophenyl and thienyl substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H6Cl2N4S2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2N4S2/c14-7-3-4-8(9(15)6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H |
InChI Key |
JWGDKLYSYQATLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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